4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H20O4 It is a derivative of pyranone, characterized by the presence of hydroxy, methyl, and pentanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one typically involves the reaction of 4-hydroxy-6-methyl-2-pyrone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-3-pentanoyl-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-methyl-3-pentanol-2H-pyran-2-one.
Substitution: Formation of various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pentanoyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: A simpler analog without the pentanoyl group.
4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methoxy group instead of a hydroxy group.
3,6-Dimethyl-4-hydroxy-2H-pyran-2-one: Contains an additional methyl group.
Uniqueness
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one is unique due to the presence of the pentanoyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
197788-57-1 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-pentanoylpyran-2-one |
InChI |
InChI=1S/C11H14O4/c1-3-4-5-8(12)10-9(13)6-7(2)15-11(10)14/h6,13H,3-5H2,1-2H3 |
InChI Key |
WVQCZUPRULUMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(OC1=O)C)O |
Origin of Product |
United States |
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